![molecular formula C₄₅H₆₀N₄O₁₁ B1141051 N-去异丁基-N-丙基利福布丁 CAS No. 75903-10-5](/img/structure/B1141051.png)
N-去异丁基-N-丙基利福布丁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .
Synthesis Analysis
While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .科学研究应用
Application in Staphylococcus Biofilm Infections
Scientific Field
Medical Microbiology and Infectious Diseases
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin has been used as an adjuvant therapy in the treatment of Staphylococcus biofilm infections . This is particularly useful when rifampin, another antibiotic, is contraindicated due to drug-drug interactions .
Methods of Application
The application involves using N-Desisobutyl-N-propyl Rifabutin as a replacement for rifampin in the treatment regimen for staphylococcal biofilm infections . The exact dosage and duration of treatment would depend on the specifics of the case and the patient’s overall health status .
Results or Outcomes
The use of N-Desisobutyl-N-propyl Rifabutin was well tolerated with no side effects reported . Furthermore, no patients had a recurrence of their staphylococcal infections .
Application in Tuberculosis Treatment
Scientific Field
Pulmonary Medicine and Infectious Diseases
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin has potential applications in host-directed anti-TB therapy for managing pulmonary tuberculosis .
Methods of Application
The application involves the development of rifabutin-loaded inhalable β-glucan microparticles . These microparticles provide a more effective and targeted treatment approach for tuberculosis .
Results or Outcomes
The research lays the foundation for potential applications in host-directed anti-TB therapy for managing pulmonary tuberculosis . However, more research is needed to fully understand the effectiveness and safety of this approach .
Application in Proteomics Research
Scientific Field
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Methods of Application
The exact methods of application in proteomics research can vary widely, depending on the specific research question and the available resources . However, it typically involves the use of N-Desisobutyl-N-propyl Rifabutin in various biochemical assays to study protein function .
Results or Outcomes
The outcomes of such research can also vary widely, but they generally contribute to a better understanding of protein function and the role of proteins in various biological processes .
Application in Helicobacter Pylori Infection Treatment
Scientific Field
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin has been found to be effective in multi-resistant patients after various treatment cycles for Helicobacter pylori (HP) infection . It has been analyzed as a second-line treatment .
Methods of Application
The application involves a treatment regimen including rifabutin as a second-line treatment to eradicate helicobacter pylori infection . The exact dosage and duration of treatment would depend on the specifics of the case and the patient’s overall health status .
Results or Outcomes
The use of a rifabutin-based triple therapy as a second-line treatment was not found to be effective . The problem with quadruple therapy lies in the adverse side effects it provokes . More research is needed to fully understand the effectiveness and safety of this approach .
安全和危害
未来方向
属性
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPDPKBORJVAA-CTRLBJGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。